molecular formula C12H11BrO3 B14126200 Ethyl 4-bromo-1-indanone-2-carboxylateE

Ethyl 4-bromo-1-indanone-2-carboxylateE

Cat. No.: B14126200
M. Wt: 283.12 g/mol
InChI Key: NXMRMHFUBBKVMY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-indanone-2-carboxylate is a chemical compound with the molecular formula C12H11BrO3. It is a derivative of indanone, a bicyclic aromatic ketone, and features a bromine atom at the 4-position and an ethyl ester group at the 2-position of the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-indanone-2-carboxylate typically involves the bromination of 1-indanone followed by esterification. One common method starts with the bromination of 1-indanone using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-bromo-1-indanone is then subjected to esterification with ethanol and a catalytic amount of acid, such as sulfuric acid, to yield Ethyl 4-bromo-1-indanone-2-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-indanone-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-bromo-1-indanone-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-indanone-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group in the indanone ring can participate in binding interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: The parent compound without the bromine and ester groups.

    4-Bromo-1-indanone: Similar structure but lacks the ethyl ester group.

    Ethyl 1-indanone-2-carboxylate: Similar structure but lacks the bromine atom.

Uniqueness

Ethyl 4-bromo-1-indanone-2-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical transformations and interactions, making the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-2-16-12(15)9-6-8-7(11(9)14)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3

InChI Key

NXMRMHFUBBKVMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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